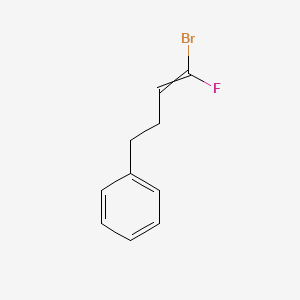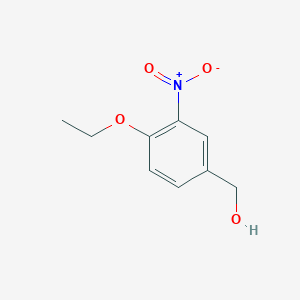
(4-Ethoxy-3-nitrophenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethoxy-3-nitrophenyl)methanol is an organic compound with the molecular formula C9H11NO4 It is characterized by the presence of an ethoxy group (-OCH2CH3) and a nitro group (-NO2) attached to a benzene ring, along with a methanol group (-CH2OH)
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxy-3-nitrophenyl)methanol typically involves the nitration of ethoxybenzene followed by reduction and subsequent functional group transformations. One common method includes:
Nitration: Ethoxybenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid.
Formylation: The amino group is converted to a formyl group using formic acid and formaldehyde.
Reduction: Finally, the formyl group is reduced to a methanol group using sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps to ensure consistent product quality and yield.
化学反应分析
Types of Reactions: (4-Ethoxy-3-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium ethoxide (NaOEt) in ethanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 4-Ethoxy-3-nitrobenzoic acid.
Reduction: 4-Ethoxy-3-aminophenylmethanol.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
科学研究应用
(4-Ethoxy-3-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (4-Ethoxy-3-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the ethoxy and methanol groups may influence the compound’s solubility and membrane permeability.
相似化合物的比较
4-Methoxy-3-nitrophenylmethanol: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethoxy-2-nitrophenylmethanol: Similar structure but with the nitro group at the ortho position.
4-Ethoxy-3-aminophenylmethanol: Similar structure but with an amino group instead of a nitro group.
Uniqueness: (4-Ethoxy-3-nitrophenyl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both an ethoxy and a nitro group on the benzene ring provides a balance of electron-donating and electron-withdrawing effects, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
697304-05-5 |
|---|---|
分子式 |
C9H11NO4 |
分子量 |
197.19 g/mol |
IUPAC 名称 |
(4-ethoxy-3-nitrophenyl)methanol |
InChI |
InChI=1S/C9H11NO4/c1-2-14-9-4-3-7(6-11)5-8(9)10(12)13/h3-5,11H,2,6H2,1H3 |
InChI 键 |
NLWURSVNDKOTMG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)CO)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium](/img/structure/B12526557.png)
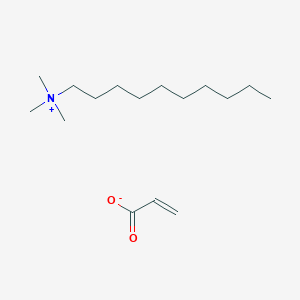
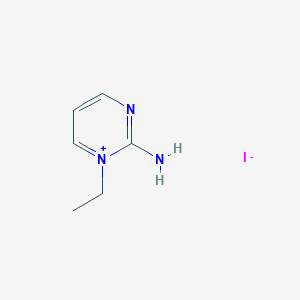

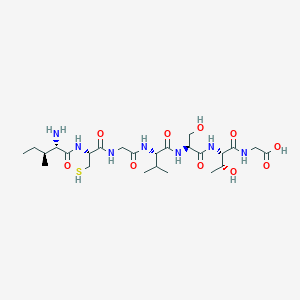
![Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy-](/img/structure/B12526581.png)
![6-[2-(Propan-2-ylidene)hydrazinyl]pyridine-3-carboxamide](/img/structure/B12526587.png)
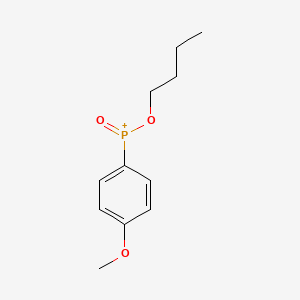
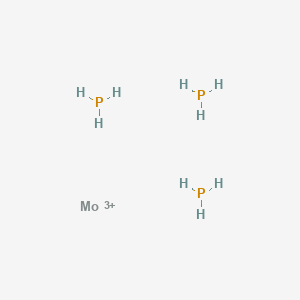
![6-(Furan-2-yl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526608.png)
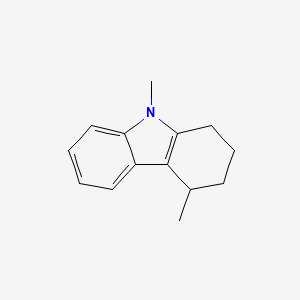
![3-[(1S,3R)-3-Hydroxycyclopentyl]-1H-indole-5-carbonitrile](/img/structure/B12526626.png)
